[(Oxolan-2-yl)methyl]({[3-phenyl-5-(pyrrolidin-1-yl)-1,2-oxazol-4-yl]methyl})amine
Description
The compound (Oxolan-2-yl)methylamine is a tertiary amine featuring two distinct heterocyclic moieties: an oxolane (tetrahydrofuran) ring and a substituted 1,2-oxazole. The oxazole ring is substituted at position 3 with a phenyl group and at position 5 with a pyrrolidin-1-yl group, while the oxolane methyl group is linked via an amine bridge.
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[(3-phenyl-5-pyrrolidin-1-yl-1,2-oxazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C19H25N3O2/c1-2-7-15(8-3-1)18-17(14-20-13-16-9-6-12-23-16)19(24-21-18)22-10-4-5-11-22/h1-3,7-8,16,20H,4-6,9-14H2 |
InChI Key |
ZXKHCIDTUFLZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NO2)C3=CC=CC=C3)CNCC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the phenyl group, the pyrrolidine ring, and the oxazole ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (CAS 857283-57-9):
This compound replaces the pyrrolidin-1-yl group at position 5 of the oxazole with a methyl group. The molecular weight (202.26 g/mol) is lower than the target compound, and its logP is reduced due to the absence of the pyrrolidine’s nitrogen. This structural simplification improves synthetic accessibility but may reduce binding affinity to targets requiring polar interactions .- [3-tert-Butyl-1,2-oxazol-4-yl]methyl derivatives: highlights a compound with a tert-butyl substituent on the oxazole. In contrast, the pyrrolidin-1-yl group in the target compound offers a balance between steric bulk and hydrogen-bond donor/acceptor capacity .
Heterocycle Replacement
[1,3,4]Oxadiazole analogs :
Compounds like [5-(3-methyl-pyridin-4-yl)-[1,3,4]oxadiazol-2-yl]-(4-trifluoromethyl-phenyl)-amine () replace the oxazole with an oxadiazole. The oxadiazole’s higher aromaticity and electron-withdrawing nature enhance metabolic stability but reduce basicity compared to the oxazole, altering pharmacokinetic profiles .Pyrazole-containing analogs :
(1-Methyl-1H-pyrazol-5-yl)methylamine () substitutes the oxazole with a pyrazole. Pyrazoles exhibit stronger hydrogen-bonding interactions due to two adjacent nitrogen atoms, which may improve target engagement but increase synthetic complexity .
Amine Bridge Modifications
- (4-Pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine: This compound () replaces the oxolane methyl group with a 4-pentylcyclohexyl moiety.
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Calculated using Molinspiration or similar tools.
Biological Activity
The compound (Oxolan-2-yl)methylamine is a complex organic molecule characterized by its unique structural features, including an oxolane ring, a phenyl group, a pyrrolidine ring, and an oxazole ring. These structural components contribute to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of (Oxolan-2-yl)methylamine is C₁₈H₁₈N₄O₂, with a molecular weight of 327.4 g/mol. The presence of multiple functional groups enhances its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 327.4 g/mol |
| Structural Features | Oxolane, Phenyl, Pyrrolidine, Oxazole |
The biological activity of (Oxolan-2-yl)methylamine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Neuropharmacological Effects
The presence of the pyrrolidine ring indicates possible central nervous system activity. Compounds with such structures have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This raises the potential for (Oxolan-2-yl)methylamine to be explored for neuroprotective or antidepressant effects.
Case Studies and Research Findings
Recent investigations into similar compounds have yielded promising results:
- Antimicrobial Studies : A study on oxazolidinone derivatives demonstrated strong antibacterial activity against resistant strains of Staphylococcus aureus . This suggests that [(Oxolan-2-yl)methyl]({[3-pheny -5-(pyrrolidin -1 -y) -1, 2 -oxazol -4 -y] methyl})amine could potentially exhibit similar properties.
- Neuropharmacological Research : Research involving pyrrolidine-containing compounds has shown modulation of dopamine receptors, indicating potential applications in treating disorders like depression and schizophrenia .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of structurally related compounds have revealed favorable absorption and distribution profiles, which could be relevant for the development of [(Oxolan-2-y) methyl]({[3-pheny -5-(pyrrolidin -1 -y) -1, 2 -oxazol -4 -y] methyl})amine as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
